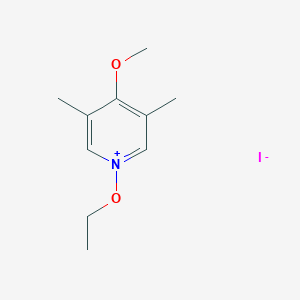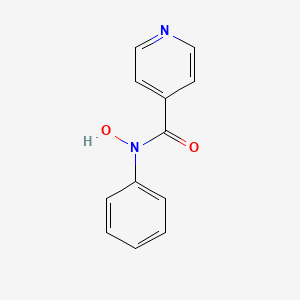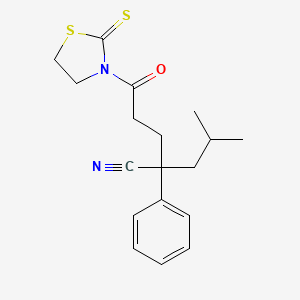![molecular formula C5H6N4O5 B14278408 2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one CAS No. 139614-64-5](/img/structure/B14278408.png)
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-2,4-diazabicyclo[320]heptan-3-one is a chemical compound known for its unique bicyclic structure and nitro functional groups
Analyse Chemischer Reaktionen
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one involves its interaction with molecular targets through its nitro groups and bicyclic structure. The nitro groups can participate in redox reactions, while the bicyclic structure provides stability and specificity in binding to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one can be compared with other nitro-containing bicyclic compounds. Similar compounds include:
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptane: Lacks the ketone functional group.
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-ol: Contains a hydroxyl group instead of a ketone.
The uniqueness of this compound lies in its specific functional groups and bicyclic structure, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
139614-64-5 |
|---|---|
Molekularformel |
C5H6N4O5 |
Molekulargewicht |
202.13 g/mol |
IUPAC-Name |
2,4-dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C5H6N4O5/c10-5-6(8(11)12)3-1-2-4(3)7(5)9(13)14/h3-4H,1-2H2 |
InChI-Schlüssel |
FZUVATKXOAZZHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)

![4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid](/img/structure/B14278340.png)

![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)



![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)


![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
